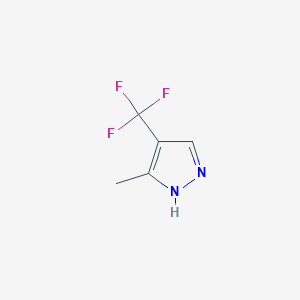

3-Methyl-4-(trifluoromethyl)-1H-pyrazole

Descripción general

Descripción

3-Methyl-4-(trifluoromethyl)-1H-pyrazole is a heterocyclic compound characterized by the presence of a pyrazole ring substituted with a methyl group at the third position and a trifluoromethyl group at the fourth position

Mecanismo De Acción

Target of Action

It’s worth noting that compounds containing the trifluoromethyl group have been found to exhibit numerous pharmacological activities .

Mode of Action

It’s known that the trifluoromethyl group can significantly affect the biological activity of a compound . For instance, fluoxetine, a compound with a similar trifluoromethyl group, blocks the reuse of serotonin by blocking the reuptake transporter protein, which is located in the presynaptic terminal .

Biochemical Pathways

It’s known that trifluoromethyl-containing compounds can significantly affect pharmaceutical growth .

Pharmacokinetics

In the case of esaxerenone, a compound with a similar trifluoromethyl group, it was found that the compound was a substrate of cyp3a and multiple udp-glucuronosyltransferase isoforms . The recovery of radioactivity was 92.5%, with 38.5% and 54.0% excreted in the urine and feces, respectively .

Result of Action

It’s known that compounds with the trifluoromethyl group can exhibit numerous pharmacological activities .

Action Environment

It’s known that the trifluoromethyl group can significantly affect the biological activity of a compound .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-4-(trifluoromethyl)-1H-pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-amine with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings.

Análisis De Reacciones Químicas

Types of Reactions: 3-Methyl-4-(trifluoromethyl)-1H-pyrazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced pyrazole derivatives.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.

Major Products Formed:

Oxidation: Pyrazole oxides.

Reduction: Reduced pyrazole derivatives.

Substitution: Substituted pyrazole derivatives with various functional groups.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

A. Anti-inflammatory Agents

Research indicates that pyrazole derivatives, including 3-methyl-4-(trifluoromethyl)-1H-pyrazole, exhibit anti-inflammatory properties. The compound can be utilized to design new anti-inflammatory medications by modifying its structure to enhance potency and selectivity against specific targets, such as cyclooxygenase enzymes .

B. PDE Inhibitors

The compound has been investigated as a potential phosphodiesterase (PDE) inhibitor. A study highlighted the synthesis of pyrazolo[1,5-a]pyrimidine derivatives that incorporate the trifluoromethyl pyrazole moiety, leading to compounds with high selectivity and potency against PDE2A, which is implicated in cognitive functions . This suggests that derivatives of this compound could be developed for treating cognitive impairments.

C. Adenosine Receptor Modulation

Another significant application is in modulating adenosine receptors. The incorporation of the this compound moiety into various scaffolds has shown promising results in enhancing affinity and selectivity towards specific adenosine receptor subtypes, particularly the A3 receptor. This could lead to new treatments for conditions related to adenosine dysregulation .

Agrochemical Applications

A. Pesticide Development

The trifluoromethyl group enhances the electrophilic character of pyrazoles, making them suitable candidates for developing novel pesticides. The unique reactivity allows for the synthesis of compounds that can effectively target pests while minimizing toxicity to non-target organisms .

B. Herbicides

Research has also indicated that pyrazole derivatives can function as herbicides. Their ability to inhibit specific enzymatic pathways in plants can be harnessed to create selective herbicides that target unwanted vegetation without harming crops .

Synthesis and Characterization

The synthesis of this compound typically involves several methodologies:

- Conventional Methods : Traditional reflux methods have been employed to synthesize this compound with varying yields depending on the starting materials and reaction conditions.

- Microwave-Assisted Synthesis : This modern approach has been shown to enhance yields and reduce reaction times significantly compared to conventional methods .

- Regioselective Synthesis : Recent advancements focus on regioselective synthesis techniques that allow for precise modifications at specific positions on the pyrazole ring, enhancing its functional diversity for medicinal applications .

Case Studies

Comparación Con Compuestos Similares

4-(Trifluoromethyl)-1H-pyrazole: Lacks the methyl group at the third position.

3-Methyl-1H-pyrazole: Lacks the trifluoromethyl group at the fourth position.

1-Phenyl-3-methyl-4-(trifluoromethyl)-1H-pyrazole: Contains an additional phenyl group at the first position.

Uniqueness: 3-Methyl-4-(trifluoromethyl)-1H-pyrazole is unique due to the combined presence of both the methyl and trifluoromethyl groups, which impart distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the methyl group influences its reactivity and interaction with biological targets.

Actividad Biológica

3-Methyl-4-(trifluoromethyl)-1H-pyrazole is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, and potential applications in various therapeutic areas, supported by data tables and case studies.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of appropriate hydrazines with trifluoroacetyl derivatives. The trifluoromethyl group enhances the electrophilic character of the compound, which can significantly influence its biological activity. Various methods such as conventional reflux and microwave-assisted synthesis have been employed to optimize yield and purity .

Biological Activity Overview

The biological activities of this compound span several therapeutic areas, including:

- Anticancer Activity : Compounds containing the pyrazole moiety have shown significant antiproliferative effects against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). For instance, studies indicate that certain pyrazole derivatives can induce apoptosis in cancer cells and inhibit microtubule assembly, which is crucial for cancer cell proliferation .

- Anti-inflammatory Effects : Pyrazole derivatives have demonstrated potent anti-inflammatory properties. For example, some compounds exhibit IC50 values comparable to established anti-inflammatory drugs like diclofenac and indomethacin. The mechanism often involves inhibition of cyclooxygenase (COX) enzymes .

- Antimicrobial and Antiparasitic Activity : Research has shown that trifluoromethylated pyrazoles possess antimicrobial properties against various bacterial strains and antiparasitic effects against pathogens such as Leishmania and Trypanosoma. These compounds have been evaluated for their efficacy in inhibiting the growth of these microorganisms in vitro .

Case Study 1: Anticancer Activity

A study focused on the synthesis of 32 asymmetric pyrazole derivatives revealed that three specific compounds (7d, 7h, and 10c) significantly inhibited microtubule assembly at concentrations around 20 µM, leading to enhanced caspase-3 activity indicative of apoptosis in MDA-MB-231 cells. This suggests a potential application in breast cancer therapy .

Case Study 2: Anti-inflammatory Properties

In another investigation, a series of pyrazole derivatives were synthesized and tested for their anti-inflammatory activity using carrageenan-induced edema models. Compounds exhibited varying degrees of inhibition, with some showing superior effects compared to standard drugs like indomethacin .

Table 1: Biological Activities of this compound Derivatives

| Activity Type | Compound Tested | IC50 Value (µM) | Reference |

|---|---|---|---|

| Anticancer | Compound 7d | 20.0 | |

| Anti-inflammatory | Compound A | 54.65 | |

| Antimicrobial | Compound B | 40 µg/mL | |

| Antiparasitic | Compound C | Effective at low concentrations |

Structure-Activity Relationship (SAR)

The presence of the trifluoromethyl group (-CF₃) is crucial for enhancing the pharmacological properties of pyrazoles. Studies indicate that this modification can improve lipophilicity and metabolic stability, leading to better bioavailability and efficacy against various biological targets . The structure-activity relationship suggests that bulky substituents at specific positions on the phenyl ring attached to the pyrazole core can further enhance biological activity.

Propiedades

IUPAC Name |

5-methyl-4-(trifluoromethyl)-1H-pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5F3N2/c1-3-4(2-9-10-3)5(6,7)8/h2H,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXWMMOABJVHTQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864239-61-2 | |

| Record name | 3-methyl-4-(trifluoromethyl)-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.